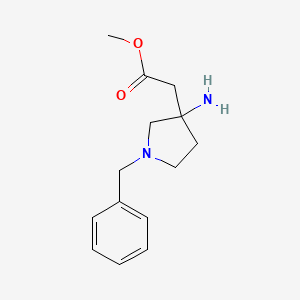
Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate typically involves the reaction of 3-amino-1-benzylpyrrolidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrrolidine attacks the carbonyl carbon of the methyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the reaction include methanol or ethanol, and bases such as sodium hydroxide or potassium carbonate are employed to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate: A similar compound with a different substitution pattern on the pyrrolidine ring.
2-(Methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Another related compound with different functional groups.
Uniqueness
Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C14H20N2O2/c1-18-13(17)9-14(15)7-8-16(11-14)10-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3 |
InChI Key |
WBHLCJSVESYTRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




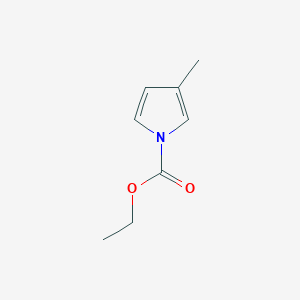
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
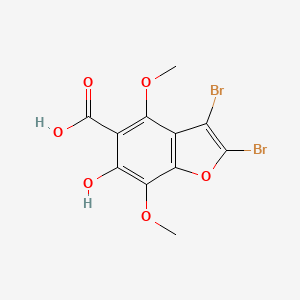
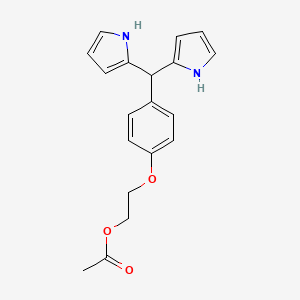
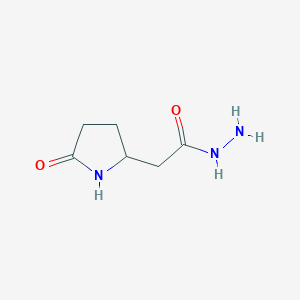
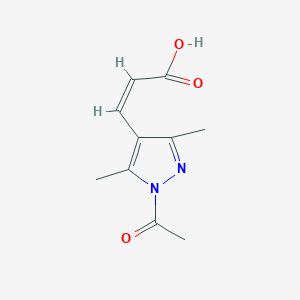

![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)


